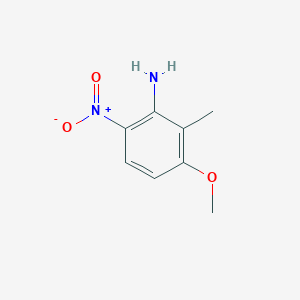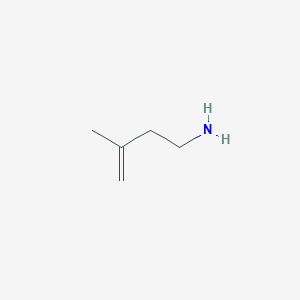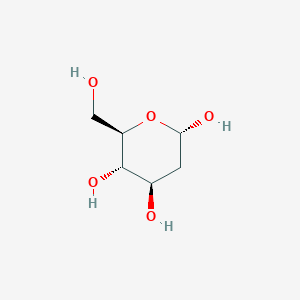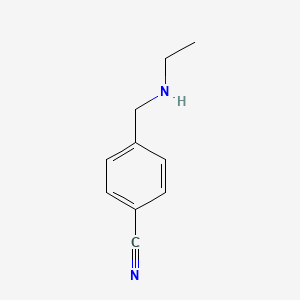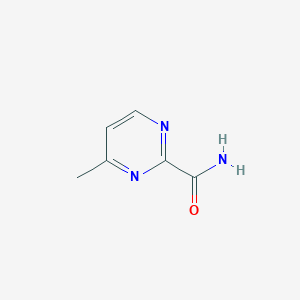
4-Propylheptyl bromide
Descripción general
Descripción
“4-Propylheptyl bromide” would likely be a clear, colorless liquid at room temperature, similar to other alkyl bromides .
Synthesis Analysis
Alkyl bromides are typically synthesized through free radical bromination or substitution reactions . The exact method would depend on the starting materials and the specific conditions.Molecular Structure Analysis
The molecular structure would consist of a carbon chain eleven atoms long, with a bromine atom attached to one of the end carbons .Chemical Reactions Analysis
Alkyl bromides can participate in a variety of reactions, including elimination, substitution, and coupling reactions . The exact reactions “4-Propylheptyl bromide” might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
Physical properties of “4-Propylheptyl bromide” would likely include its boiling point, melting point, density, and solubility in various solvents . Chemical properties might include its reactivity with various nucleophiles and bases .Aplicaciones Científicas De Investigación
Antibacterial Surfaces
Poly(4-vinyl-N-alkylpyridinium bromide) derivatives, synthesized by covalently attaching to surfaces, have been shown to effectively kill airborne bacteria upon contact. This technology, utilizing alkyl bromides including propyl variants for modification, demonstrates significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Surfaces modified with these compounds can reduce viable bacterial cells by over 100-fold, offering potential applications in creating antibacterial coatings for common materials like ceramics, plastics, and metals (Tiller, Liao, Lewis, & Klibanov, 2001).
Disinfection Byproducts in Water
The presence of bromide in water, when subjected to chlorination, leads to the formation of various disinfection byproducts (DBPs). Studies on the effects of bromide concentration on the formation and speciation of these DBPs reveal that increasing bromide levels lead to more brominated and potentially harmful byproducts. This research is crucial for understanding the impact of water treatment processes on water quality and safety, especially in the context of using bromide-containing compounds like 4-propylheptyl bromide (Pan & Zhang, 2013).
Alternatives to Methyl Bromide for Pest Control
Research into alternatives for methyl bromide, a widely used fumigant with significant ozone-depleting potential, has explored the efficacy of other bromide compounds, including 4-propylheptyl bromide, for controlling pests in various settings. These alternatives are crucial for sustainable pest management in agriculture and stored-product protection, aiming to minimize environmental impact while maintaining effectiveness (Fields & White, 2002).
Environmental Occurrence and Toxicity of Bromide
Bromide ions, due to their non-reactive nature and low environmental background concentrations, are used as tracers in environmental studies to understand water and solute transport. The environmental behavior and potential toxicity of bromide, as part of compounds like 4-propylheptyl bromide, are essential for assessing environmental impact and safety in various applications (Flury & Papritz, 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-4-propylheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-6-10(7-4-2)8-5-9-11/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUFTSYNSOVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313719 | |
| Record name | 1-Bromo-4-propylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-propylheptane | |
CAS RN |
133894-35-6 | |
| Record name | 1-Bromo-4-propylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133894-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-propylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-propylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



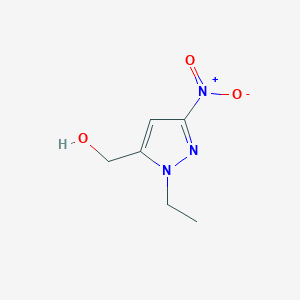
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
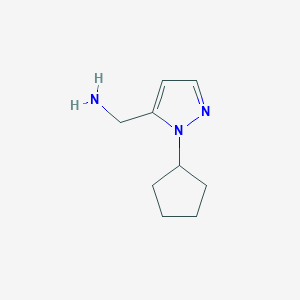

![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)

